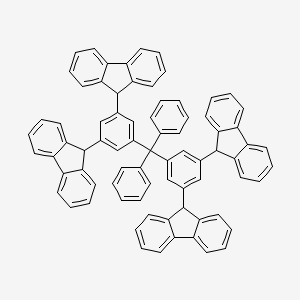

Bis(3,5-di(9H-fluoren-9-yl)phenyl)diphenylmethane

Description

Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane: is a compound known for its unique properties and applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound contains four electron-donating carbazole groups linked by a diphenylsilane core, which contributes to its high thermal stability and excellent photophysical properties .

Propriétés

Formule moléculaire |

C77H52 |

|---|---|

Poids moléculaire |

977.2 g/mol |

Nom IUPAC |

9-[3-[[3,5-bis(9H-fluoren-9-yl)phenyl]-diphenylmethyl]-5-(9H-fluoren-9-yl)phenyl]-9H-fluorene |

InChI |

InChI=1S/C77H52/c1-3-23-53(24-4-1)77(54-25-5-2-6-26-54,55-45-49(73-65-35-15-7-27-57(65)58-28-8-16-36-66(58)73)43-50(46-55)74-67-37-17-9-29-59(67)60-30-10-18-38-68(60)74)56-47-51(75-69-39-19-11-31-61(69)62-32-12-20-40-70(62)75)44-52(48-56)76-71-41-21-13-33-63(71)64-34-14-22-42-72(64)76/h1-48,73-76H |

Clé InChI |

USZHDELYXSKOKL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC(=C3)C4C5=CC=CC=C5C6=CC=CC=C46)C7C8=CC=CC=C8C9=CC=CC=C79)C1=CC(=CC(=C1)C1C2=CC=CC=C2C2=CC=CC=C12)C1C2=CC=CC=C2C2=CC=CC=C12 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane typically involves the reaction of carbazole derivatives with diphenylsilane under controlled conditions. The process often includes steps such as:

Formation of Carbazole Derivatives: Carbazole is functionalized to introduce reactive groups.

Coupling Reaction: The functionalized carbazole derivatives are then coupled with diphenylsilane using catalysts and solvents to facilitate the reaction.

Industrial Production Methods: : Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using advanced techniques such as sublimation to achieve >99% purity .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the carbazole moieties.

Substitution: Substitution reactions can occur at the phenyl or carbazole rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Catalysts: Palladium or other transition metals are often used in coupling reactions.

Solvents: Dichloromethane, toluene, and other organic solvents are commonly used.

Major Products: : The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinone derivatives, while substitution can introduce various functional groups onto the phenyl or carbazole rings .

Applications De Recherche Scientifique

Chemistry

Host Material in OLEDs: Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane is widely used as a host material in blue phosphorescent OLEDs due to its high triplet energy and excellent charge transport properties.

Biology and Medicine

Industry

Mécanisme D'action

The compound exerts its effects primarily through its ability to transport charge and emit light. The electron-donating carbazole groups facilitate efficient charge transport, while the diphenylsilane core provides structural stability. The high triplet energy of the compound allows it to act as an effective host material in OLEDs, enhancing the device’s efficiency and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-di(9H-carbazol-9-yl)tetraphenylsilane: Similar structure but with different substitution patterns.

1,3-bis(9H-carbazol-9-yl)benzene: Another carbazole-based compound used in OLEDs.

Uniqueness: : Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane stands out due to its combination of high thermal stability, excellent photophysical properties, and efficient charge transport. These characteristics make it a preferred choice for high-performance OLED applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.